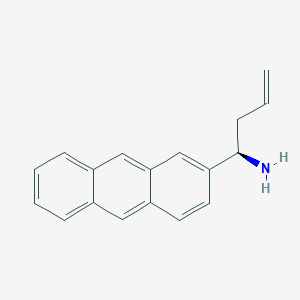
(1R)-1-(2-Anthryl)but-3-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R)-1-(2-Anthryl)but-3-enylamine is a useful research compound. Its molecular formula is C18H17N and its molecular weight is 247.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1R)-1-(2-Anthryl)but-3-enylamine is an organic compound notable for its unique structure, which includes an anthracene moiety and an aliphatic amine functional group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly in anticancer research and its interactions with DNA.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H17N
- Molecular Weight : 223.31 g/mol
The presence of the anthracene unit imparts interesting photophysical properties, which are crucial for its biological activity. The but-3-enylamine backbone contributes to its reactivity, making it a subject of interest for various pharmacological applications.
Biological Activity
Research indicates that compounds containing anthracene units, like this compound, exhibit significant biological activities. Notably, they have been studied for their ability to interact with DNA, which can lead to anticancer effects. Here are some key findings related to its biological activity:
- Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. This mechanism is often associated with the compound's ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Mechanism of Action : The interaction studies involving this compound focus on its binding affinities and mechanisms of action. It has been observed that the compound can form stable complexes with DNA, leading to structural alterations that may trigger cellular stress responses.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 9-Aminoanthracene | Amino group on anthracene | Known for strong fluorescence and photostability. |
| 2-Aminobenzylamine | Benzylamine structure | Exhibits distinct biological activities related to neurotransmission. |
| 4-(Aminomethyl)phenol | Phenolic structure with amino group | Used in polymer synthesis and as a pharmaceutical intermediate. |
| 2-Anthrylamine | Simple amino derivative of anthracene | Investigated for its role in dye synthesis and organic electronics. |
This table highlights the diverse functionalities and applications of compounds related to this compound.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 μM, suggesting a dose-dependent effect on cancer cell growth.
- Mechanistic Insights : Research utilizing fluorescence spectroscopy indicated that the compound's interaction with DNA leads to conformational changes that enhance its cytotoxic effects against tumor cells.
- Animal Models : Preliminary studies in animal models have shown promising results in terms of tumor regression when treated with this compound, further supporting its potential as an anticancer agent.
Eigenschaften
Molekularformel |
C18H17N |
|---|---|
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
(1R)-1-anthracen-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2/t18-/m1/s1 |
InChI-Schlüssel |
NGGIZZMSJMLTPY-GOSISDBHSA-N |
Isomerische SMILES |
C=CC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Kanonische SMILES |
C=CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















